7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12ClNO/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |
InChI Key |
HJQUAJVNXWTCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Alcohols with Chloroformate Esters (Patent CN1073992C)
One efficient and well-documented method involves the reaction of an amino alcohol intermediate with aryl chloroformate esters under basic conditions, followed by intramolecular cyclization to form the benzoxazine ring.
-
- The amino alcohol (e.g., 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine precursor) is suspended in an organic solvent such as methyl tert-butyl ether (MTBE).
- A base (e.g., potassium hydrogen phthalate and aqueous KOH) is used to maintain pH between 8.5 and 11 during the addition of the aryl chloroformate ester (e.g., 4-chloroformate nitrophenyl ester).
- The reaction is conducted under inert atmosphere (nitrogen) at 20–25 °C.
- The intermediate carbamate formed undergoes cyclization to yield the benzoxazine ring system.
| Reagent | Amount (g) | mmol | Equivalent | Notes |
|---|---|---|---|---|
| Amino alcohol 3 | 289 | 346 | 1 | Starting material |
| 4-chloroformate nitrophenyl ester | 201.6 | 363 | 1.05 | Electrophile |
| Potassium hydrogen phthalate (saleratus) | 100 | 450 | 1.3 | Buffering agent |
| 2N KOH | 56 | 692 | 2.0 | Base for pH adjustment |
| MTBE | 500 mL | — | — | Solvent |
| Water | 654 mL | — | — | Aqueous phase |
Reduction and Cyclization of Nitro Intermediates (MDPI, 2023)
Another approach involves the synthesis of nitro-substituted intermediates via Williamson ether synthesis, followed by reduction and intramolecular Mannich-type cyclization:
-
- Preparation of nitro intermediates by reacting brominated acetophenones with potassium nitrophenoxides.
- Reduction of nitro groups to amines using palladium on carbon (Pd/C) catalyst.
- Intramolecular cyclization via Mannich reaction to form the 1,4-benzoxazine core.
- Optional N-arylation using Buchwald–Hartwig amination for further substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitro intermediate synthesis | Williamson ether synthesis, reflux | Good | High yield of nitro intermediates |
| Nitro reduction | Pd/C catalyst, hydrogen atmosphere | Moderate | Selective reduction |
| Cyclization | Mannich reaction, one-pot | Moderate | Efficient ring closure |
| N-Arylation | Buchwald–Hartwig amination, excess bromobenzene | 23–50 | Moderate yields, functionalization |
Solventless Thermal Cyclization (Patent US5543516A)
A solventless method for benzoxazine synthesis involves direct thermal cyclization of phenolic compounds, primary amines, and aldehydes:
-
- Physical mixing of solid reactants (phenol, amine, formaldehyde or substituted aldehyde).
- Heating the mixture to melting point and maintaining temperature to complete cyclization.
- Acidic or basic catalysts (e.g., HCl or NaOH) may be employed to accelerate the reaction.
- Reaction times are significantly reduced compared to solvent-based methods, with comparable yields.
-
- Environmentally friendly due to absence of solvents.
- Rapid reaction kinetics with fewer byproducts.
- Suitable for scale-up and continuous processing.
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 100–110 °C | Complete cyclization |
| Pressure | Atmospheric to 120 psi | Enhanced reaction rate |
| Catalyst | Optional acid/base catalyst | Reaction acceleration |
| Reaction Time | Minutes (vs. hours in solvent) | High yield and purity |
Reduction and Functionalization of Benzoxazinone Intermediates (Patent US10017502B2)
This approach entails multi-step synthesis involving:
- Reduction of benzoxazinone precursors with lithium triethylborohydride at low temperature.
- Subsequent reaction with ethyl 2-(diethoxyphosphoryl)acetate under lithium hexamethyldisilazide (LiHMDS) base.
Purification through precipitation and washing steps to isolate the target benzoxazine derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | LiEt3BH in THF at -78 °C | Hemiaminal intermediate |
| Phosphorylation | LiHMDS, ethyl 2-(diethoxyphosphoryl)acetate at 0 °C | Intermediate formation |
| Purification | Precipitation with 2-naphthalenesulfonic acid, washing | Pure product isolation |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Amino alcohol + chloroformate ester cyclization (CN1073992C) | Mild conditions, pH control, inert atmosphere | Good yields, scalable, selective | Requires careful pH and atmosphere control |
| Nitro intermediate reduction and Mannich cyclization (MDPI 2023) | Multi-step, Pd/C catalysis, Buchwald–Hartwig amination | Versatile, functionalizable | Moderate yields, multi-step complexity |
| Solventless thermal cyclization (US5543516A) | No solvent, rapid reaction, solid-state mixing | Eco-friendly, fast, fewer byproducts | Requires precise temperature control |
| Reduction and phosphorylation of benzoxazinone (US10017502B2) | Low temperature, complex reagents | High purity, precise functionalization | Multi-step, specialized reagents |
Research Outcomes and Yields
- The cyclization of amino alcohols with chloroformate esters typically yields benzoxazine products in moderate to good yields (50–80%) with high selectivity.
- Nitro reduction and Mannich cyclization routes provide yields in the range of 23–50%, with potential for further functionalization via N-arylation.
- Solventless methods achieve comparable yields to solvent-based syntheses but dramatically reduce reaction times from hours to minutes, enhancing throughput and sustainability.
- Multi-step reduction and phosphorylation methods yield highly pure compounds suitable for pharmaceutical applications but require more complex operations.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 7 undergoes substitution reactions under specific conditions:
Key Findings :
-
The reaction with amines proceeds via an SₙAr mechanism, facilitated by electron-withdrawing effects of the oxazine ring .
-
Alkoxylation requires polar aprotic solvents and bases to deprotonate the nucleophile .
Ring-Opening Reactions
The oxazine ring undergoes cleavage under acidic or reductive conditions:
Acid-Catalyzed Hydrolysis
Conditions : HCl/H₂SO₄ (1–2 M), reflux.
Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to ring opening and formation of a diol intermediate.
Reductive Ring Opening
Conditions : H₂/Pd-C or LiAlH₄, THF .
Product : Ethylamine-substituted benzene derivatives.
Oxidation Reactions
The dihydrooxazine ring and ethyl group are susceptible to oxidation:
| Site | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Ethyl group (C-2) | KMnO₄, acidic conditions | 2-Carboxylic acid derivative | 65–72% |
| Dihydrooxazine ring | DDQ or MnO₂ | Fully aromatic 1,4-benzoxazine | 58% |
Note : Over-oxidation of the ethyl group can lead to ketone formation as an intermediate.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Example Reaction :
-
With POCl₃/DMF : Forms a chlorinated intermediate, which reacts with bifunctional nucleophiles (e.g., hydrazines) to yield pyrazolo[4,3-b]benzoxazines .
-
With CS₂/KOH : Produces thieno-fused derivatives via sulfur incorporation.
Stability and Degradation Pathways
Scientific Research Applications
7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The structural diversity of 3,4-dihydro-2H-1,4-benzoxazine derivatives arises from substitutions at positions 2, 3, 4, 6, 7, or 6. Below is a comparative analysis of key analogs:
Table 1: Physicochemical Properties of Selected 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives
Notes:
- However, experimental data on its solubility or stability are lacking.
- Halogenated derivatives (e.g., 6-bromo-7-fluoro, 7-chloro-3-methyl) exhibit higher molecular weights and altered electronic profiles, which may influence reactivity in electrophilic substitutions .
- Nitro-substituted analogs (e.g., 6-nitro) show reduced thermal stability (mp 117–119°C) compared to non-polar substituents .
Pharmacological Activity Comparison
Antihypertensive and Cardiovascular Effects
- Imidazolinic benzoxazines : Derivatives with imidazoline moieties demonstrated potent antihypertensive activity by targeting α₂-adrenergic receptors .
- 4-Aryl derivatives : 4-Aryl-substituted analogs showed anticancer activity against MIA PaCa-2 and MDA-MB-231 cell lines, with IC₅₀ values in the micromolar range .
- Dual-function antithrombotics : Compounds combining thrombin inhibition and GPIIb/IIIa receptor antagonism (e.g., 4-benzyl-6-chloro derivatives) exhibited synergistic antithrombotic effects .
- β-Adrenergic receptor affinity: 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivatives showed 2.5-fold higher β₂-receptor affinity than propranolol, highlighting the role of alkoxy side chains in receptor binding .
Key Insight : The 7-chloro-2-ethyl analog’s ethyl group may modulate receptor interactions differently than methyl or benzyl groups, but direct biological data are needed to confirm this hypothesis.
Case Study: 4-Benzyl-6-chloro Derivative (7b)
- Synthesis : Reacting 3,4-dihydro-1,4-benzoxazine (6b) with benzyl groups under basic conditions achieved 80% yield .
- Reactivity : The benzyl group at C4 enhances steric hindrance, reducing electrophilic substitution rates compared to unsubstituted analogs .
Comparison with 7-Chloro-2-Ethyl : The ethyl group at C2 may simplify synthesis compared to bulky benzyl groups, but its influence on downstream reactions (e.g., formylation) remains unexplored.
Biological Activity
7-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₈ClNO
- Molecular Weight : 171.61 g/mol
- CAS Number : 1541875-94-8
The compound features a benzoxazine ring structure, which is known for its stability and potential bioactivity.
Biological Activity
7-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits several biological activities:
1. Antimicrobial Activity
Research indicates that benzoxazine derivatives possess significant antimicrobial properties. For instance, studies have shown that modifications in the benzoxazine structure can enhance antibacterial and antifungal activity against various pathogens. The compound has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations .
2. Anticancer Properties
Numerous studies highlight the potential of benzoxazine derivatives in cancer therapy. Specifically, 7-chloro derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, a study reported that this compound could induce apoptosis in human cancer cell lines by activating specific signaling pathways associated with cell death .
3. Anti-inflammatory Effects
The anti-inflammatory activity of benzoxazines has been documented in various models. The compound was observed to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent .
The biological activity of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in pathogen metabolism or cancer cell growth.
- Modulation of Signaling Pathways : It appears to affect cellular signaling pathways related to inflammation and apoptosis.
Case Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of 7-chloro derivatives demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests that the compound could serve as a lead for developing new antibacterial agents .
Case Study 2: Anticancer Research
In vitro studies on human breast cancer cells showed that treatment with 7-chloro-2-ethyl-3,4-dihydro-2H-benzoxazine resulted in a significant decrease in cell viability (IC50 = 25 µM). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, and how can regioselectivity be controlled during cyclization?
- Methodological Answer : A common approach involves cyclization of substituted 2-aminophenols with dibromoethane derivatives, followed by acylation or alkylation to introduce the ethyl and chloro substituents. For example, Fu et al. (2012) demonstrated cyclization using 1,2-dibromoethane and subsequent dichloroacetylation to yield analogous benzoxazine derivatives . To control regioselectivity, reaction conditions (e.g., solvent polarity, temperature) and steric/electronic effects of substituents on the aminophenol precursor must be optimized. Polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., NaHCO₃) favor intramolecular cyclization over competing side reactions .
Q. How can structural characterization of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can identify the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and the benzoxazine ring protons (δ ~3.8–4.2 ppm for OCH₂, δ ~6.5–7.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry; e.g., Cheng et al. (2014) confirmed the crystal structure of a related dichloro-benzoxazine derivative using this method .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁ClNO, expected m/z ≈ 196.06) .
Q. What biological activities have been reported for benzoxazine derivatives, and how can these guide pharmacological studies on 7-chloro-2-ethyl analogs?
- Methodological Answer : Benzoxazines exhibit antifungal, herbicidal, and neurotransmitter-modulating activities. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives show herbicidal effects by inhibiting plant acetyl-CoA carboxylase . To evaluate 7-chloro-2-ethyl analogs, design in vitro assays (e.g., enzyme inhibition, receptor binding) and compare activity against structurally similar compounds. Prioritize assays based on substituent effects: chloro groups enhance electrophilic reactivity, while ethyl groups may improve lipid solubility for membrane penetration .
Advanced Research Questions
Q. How can regioselective functionalization of the benzoxazine core be achieved to synthesize derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Direct chlorination or nitration at specific positions using directing groups (e.g., –OCH₃ or –NHCOCH₃) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 7-position .
- Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to temporarily block reactive sites during multi-step syntheses .
Q. What analytical challenges arise when interpreting conflicting spectral data (e.g., NMR vs. X-ray) for 7-chloro-2-ethyl-benzoxazine derivatives?
- Methodological Answer : Discrepancies may stem from:
- Dynamic Effects in Solution : Conformational flexibility in NMR vs. static crystal structures. For example, the ethyl group’s rotational freedom in solution may broaden NMR peaks, whereas X-ray provides a fixed conformation .
- Impurity Artifacts : Trace byproducts (e.g., diastereomers) may skew NMR integration ratios. Combine HPLC purification (C18 column, acetonitrile/water gradient) with high-resolution MS to confirm purity .
Q. How does the stability of 7-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS.
- Degradation Pathways : Hydrolysis of the oxazine ring under acidic/basic conditions may yield 2-ethylamino-4-chlorophenol derivatives. Antioxidants (e.g., BHT) or inert-atmosphere storage (N₂) can mitigate oxidation .
Q. What computational methods are suitable for predicting the binding affinity of 7-chloro-2-ethyl-benzoxazine derivatives to biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with enzyme active sites (e.g., fungal CYP51 or human GABA receptors).
- QSAR Modeling : Use Hammett constants (σ) for substituent effects and logP values to correlate electronic/lipophilic properties with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
